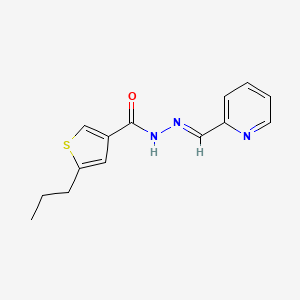
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide, also known as PPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPTC belongs to the class of hydrazide derivatives and is known for its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling pathway.
作用機序
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide inhibits the activity of PTP1B by binding to its catalytic site and forming a covalent bond with the active site cysteine residue. This leads to the inactivation of PTP1B and the subsequent activation of insulin signaling pathway. 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide also inhibits the activity of other protein tyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in various signaling pathways.
Biochemical and Physiological Effects:
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide also reduces body weight and adiposity in obese mice. In cancer cells, 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide induces apoptosis and inhibits cell proliferation by inhibiting the activity of various signaling pathways. Moreover, 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for various neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is its specificity towards PTP1B and other protein tyrosine phosphatases, which makes it a potential therapeutic agent with minimal side effects. 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, one of the limitations of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is its poor solubility in water, which can affect its bioavailability and efficacy in vivo. Moreover, the long-term effects of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide on various physiological systems are not well understood, which warrants further research.
将来の方向性
There are several future directions for research on 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide. One of the major areas of research is the development of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide analogs with improved solubility and efficacy. Moreover, the long-term effects of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide on various physiological systems need to be further studied to assess its safety and efficacy as a therapeutic agent. Furthermore, the potential of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide as a therapeutic agent for various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, needs to be explored. Finally, the role of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide in regulating other signaling pathways and its potential as a drug target for other diseases needs to be investigated.
合成法
The synthesis of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide involves the reaction of 2-pyridinecarboxaldehyde and 5-propylthiophene-2-carboxylic acid hydrazide in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The chemical structure of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is confirmed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. PTP1B is a negative regulator of insulin signaling pathway, and its inhibition by 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide leads to increased insulin sensitivity and glucose uptake in cells. 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been reported to have anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
5-propyl-N-[(E)-pyridin-2-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-5-13-8-11(10-19-13)14(18)17-16-9-12-6-3-4-7-15-12/h3-4,6-10H,2,5H2,1H3,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVDRVJTKASQCJ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B5751618.png)
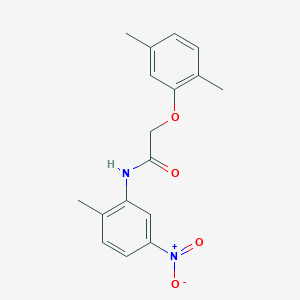

![3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5751659.png)
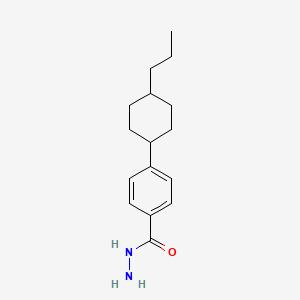

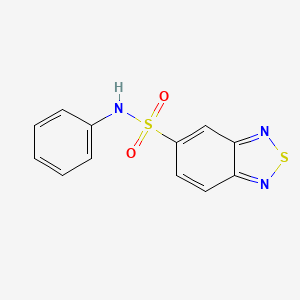

![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)

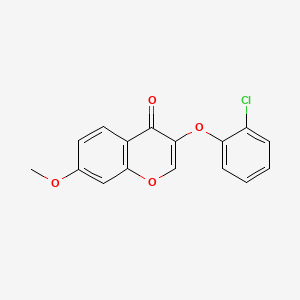

![N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)